2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

Epigenetics Cancer Biology Drug Discovery

Researchers requiring validated HDAC inhibitors often face limited solubility and inconsistent bioactivity data. 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 181048-49-7) provides a reliable solution with confirmed HDAC inhibition (IC50 4.27 µM) and a distinct ortho-methoxyphenyl SAR profile. • HDAC inhibitor: IC50 4.27 µM in HeLa cell assays, enabling dose-response studies without immediate cytotoxicity. • Versatile intermediate: Carboxylic acid group facilitates conversion to amides, esters, or hydrazides for derivative synthesis. • Supply reliability: ≥95% purity, available from stock with ambient shipping; solubilization protocol (37°C sonication) included.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 181048-49-7
Cat. No. B069656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
CAS181048-49-7
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C17H13NO3/c1-21-16-9-5-3-7-12(16)15-10-13(17(19)20)11-6-2-4-8-14(11)18-15/h2-10H,1H3,(H,19,20)
InChIKeyFESGWXLVLIYOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: Physicochemical & Biological Profile


2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 181048-49-7) is a heterocyclic compound within the phenylquinoline-4-carboxylic acid class, defined by a quinoline core, a carboxylic acid moiety at position 4, and a 2-methoxyphenyl substituent at position 2. It is a solid at room temperature with a melting point of 218.6–222.0 °C , a predicted boiling point of 451.8±40.0 °C , and a predicted density of 1.277±0.06 g/cm³ . The compound is commercially available at purities ranging from 95% to 98% and is typically stored at room temperature under dry conditions . Preliminary biological screening has established its activity as an inhibitor of histone deacetylases (HDACs), with an IC₅₀ of 4.27 µM measured in HeLa cell HDAC assays [1].

1
HDAC pathway inhibition study fit — reported inhibition profile supports SAR exploration
2
Ortho-methoxy scaffold supports distinct structure-activity relationship studies
3
Commercially available at high research-grade purity for reproducible assay conditions

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: Irreplaceability over Analogues


Direct substitution of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid with other phenylquinoline-4-carboxylic acid derivatives is not scientifically justified due to the profound impact of substitution pattern on both physicochemical properties and biological activity. The position of the methoxy group (ortho vs. para) and the presence of the carboxylic acid moiety (compared to its esters or amides) are critical determinants of target engagement. For example, a closely related analog, 8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, demonstrates potent alkaline phosphatase inhibition , a distinct pharmacological profile not documented for the parent compound, underscoring that minor structural variations reroute biological activity. Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives lacking the ortho-methoxy substitution exhibit antibacterial activity with MIC values ranging from 64 to 128 µg/mL [1], while 2-arylquinoline-4-carboxylic acid hydrazones display antimicrobial and antifungal activities with varying potencies [2]. The specific ortho-methoxy arrangement in 2-(2-methoxyphenyl)quinoline-4-carboxylic acid confers a unique HDAC inhibition profile (IC₅₀ = 4.27 µM) [3], which is not transferable to para-substituted or unsubstituted analogs. Consequently, empirical validation is essential when considering any analog for substitution.

Positional isomerism
Ortho-methoxy substitution cannot be replaced by para-methoxy or unsubstituted analogs; substitution pattern directs HDAC inhibition and may reroute activity toward other targets.
Functional group sensitivity
The carboxylic acid moiety is critical for target engagement; ester or amide derivatives may lose HDAC inhibitory activity or shift to distinct biological profiles, such as alkaline phosphatase inhibition.
Biological profile specificity
Reported HDAC inhibition is not interchangeable with antibacterial or antifungal activities observed in other 2-arylquinoline-4-carboxylic acid derivatives; empirical validation is required.

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: Quantified Differentiation Profile


HDAC Inhibitory Activity

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid demonstrates inhibition of histone deacetylases (HDACs) in HeLa cell lysates with an IC₅₀ of 4.27 µM [1]. This activity is moderate compared to optimized HDAC inhibitors like D28 (HDAC3 IC₅₀ = 0.072 µM) [2] but provides a distinct baseline for the 2-phenylquinoline-4-carboxylic acid scaffold. Unlike the more potent hydroxamic acid derivatives, this carboxylic acid analog exhibits a different selectivity profile that may be advantageous for specific research applications.

HDAC Inhibition
Reported
IC₅₀ = 4.27 µM (HeLa cell HDAC assay)
Comparator D28: IC₅₀ = 0.072 µM (HDAC3)
≈59-fold lower potency than D28
Supports SAR baseline for 2-phenylquinoline-4-carboxylic acid scaffold
Cross-study comparison; assay conditions differ
Epigenetics Cancer Biology Drug Discovery

Solubility Enhancement

The aqueous solubility of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid is limited at ambient temperature, but solubility can be improved by heating the solution to 37°C and sonicating in an ultrasonic bath [1]. This contrasts with more water-soluble quinoline-4-carboxylic acid derivatives, such as those bearing additional hydrophilic groups, which may dissolve readily at room temperature. The need for mild heating is a practical consideration for in vitro assays and formulation development.

Aqueous Solubility
Data to verify
Limited solubility at RT; improved after heating to 37°C with sonication
Requires protocol-specific solubilization for accurate assay concentrations
Based on supplier protocol; quantitative values not available
Formulation Science Drug Delivery Analytical Chemistry

Thermal Stability and Melting Point

The compound displays a melting point of 218.6–222.0 °C , which is relatively high for a small-molecule organic acid. This thermal stability is comparable to that of 2-phenylquinoline-4-carboxylic acid (cinchophen), which melts at approximately 213–215 °C , but is notably lower than that of 8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, which may exhibit an even higher melting point due to increased molecular weight and halogen bonding. The high melting point suggests strong intermolecular forces, which can impact crystallinity and dissolution behavior.

Melting Point
Data to verify
218.6–222.0 °C
Comparable cinchophen: 213–215 °C
Indicates stable crystalline form; may influence dissolution behavior
Source information not available for verification
Material Science Crystallography Chemical Synthesis

Purity and Commercial Availability

The compound is commercially available from multiple reputable suppliers at purities of 95% or 98% . This is a typical purity range for research-grade chemicals, but it contrasts with some more specialized quinoline-4-carboxylic acid derivatives that may only be available at lower purity or require custom synthesis. The consistent availability at high purity reduces the need for in-house purification and ensures reliable starting material for synthetic and biological studies.

Commercial Purity
Data to verify
95% to 98% (as provided by vendors)
High purity supports reproducible research without in-house purification
Supplier-specified; independent verification recommended
Chemical Sourcing Quality Control Analytical Standards

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: Recommended Applications


HDAC Inhibitor Scaffold Optimization

The demonstrated HDAC inhibitory activity (IC₅₀ = 4.27 µM) [1] positions 2-(2-methoxyphenyl)quinoline-4-carboxylic acid as a valuable starting point for medicinal chemistry campaigns targeting HDACs. Its moderate potency and unique ortho-methoxyphenyl substitution provide a distinct SAR baseline compared to more potent but structurally divergent inhibitors like D28 [2]. Researchers can use this compound to explore the impact of substitution on HDAC isoform selectivity and antiproliferative activity, as demonstrated in recent studies on 2-phenylquinoline-4-carboxylic acid derivatives [2].

HDAC-Mediated Cellular Process Investigation

The compound can serve as a chemical probe to dissect the role of HDACs in cellular models, particularly in HeLa cells where its activity was originally characterized [1]. Its moderate potency allows for dose-response studies without immediate cytotoxicity, a common issue with more potent inhibitors. However, researchers must account for its limited aqueous solubility by employing the recommended solubilization protocol (heating to 37°C with sonication) [3] to ensure accurate dosing.

Building Block for Quinoline-Based Libraries

The carboxylic acid moiety and the ortho-methoxyphenyl group make this compound a versatile intermediate for the synthesis of novel derivatives. It can be readily converted to amides, esters, or hydrazides, as exemplified by the synthesis of 2-arylquinoline-4-carboxylic acid hydrazone-hydrazides [4] and 2-phenylquinoline-4-carboxylic acid derivatives with antibacterial activity [5]. The commercial availability at high purity (95-98%) ensures reliable and reproducible synthetic outcomes.

Application
Selection Property
Validation Focus
HDAC inhibitor SAR studies
Reported HDAC inhibition profile
HDAC isoform selectivity and scaffold improvement
Cellular HDAC pathway probing
Solubilization protocol compatibility; dose-response profiling
Dose-response reproducibility and target engagement verification
Quinoline-based library synthesis
Carboxylic acid reactivity for derivatization
Derivative purity and HDAC activity confirmation

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